molecular formula C6H11I B2605746 (3-iodopropyl)cyclopropane CAS No. 1835744-75-6

(3-iodopropyl)cyclopropane

Cat. No.: B2605746
CAS No.: 1835744-75-6
M. Wt: 210.058
InChI Key: VVWFXXSZVSSHHH-UHFFFAOYSA-N
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Description

(3-iodopropyl)cyclopropane is an organic compound with the molecular formula C6H11I It consists of a cyclopropane ring substituted with a 3-iodopropyl group

Mechanism of Action

Target of Action

It’s known that cyclopropane derivatives, which 3-iodopropylcyclopropane is a part of, have been used in the modification of pharmacologically active compounds . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .

Mode of Action

Cyclopropane derivatives are known to increase the metabolic stability of target structures . This suggests that 3-Iodopropylcyclopropane may interact with its targets by enhancing their metabolic stability.

Biochemical Pathways

It’s known that cyclopropane derivatives can extend the scope of the therapeutic action of medicines . This suggests that 3-Iodopropylcyclopropane may influence various biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

The cyclopropane fragment in 3-iodopropylcyclopropane is known to increase the metabolic stability of target structures , which could potentially impact its bioavailability.

Result of Action

Given that cyclopropane derivatives can extend the scope of the therapeutic action of medicines , it’s plausible that 3-Iodopropylcyclopropane could have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the cyclopropane fragment in 3-iodopropylcyclopropane can increase the metabolic stability of target structures , suggesting that it may have a certain degree of environmental stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-iodopropyl)cyclopropane typically involves the reaction of cyclopropane with 3-iodopropyl halides under specific conditions. One common method is the reaction of cyclopropylmagnesium bromide with 1-iodopropane in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

(3-iodopropyl)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, nitriles, or thiols.

    Oxidation: Formation of cyclopropyl alcohols or ketones.

    Reduction: Formation of cyclopropylpropane.

Scientific Research Applications

(3-iodopropyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl iodide
  • Cyclopropyl ethyl iodide
  • Cyclopropylpropyl iodide

Uniqueness

(3-iodopropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom enhances its reactivity and potential for further functionalization compared to other cyclopropyl derivatives .

This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future research and applications

Properties

IUPAC Name

3-iodopropylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c7-5-1-2-6-3-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWFXXSZVSSHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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